1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine
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Overview
Description
1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the family of benzimidazole derivatives. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with mycobacterium tuberculosis target (dna gyrase) . DNA gyrase is an essential bacterial enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.
Mode of Action
Amines, which are a part of the compound’s structure, are known to interact with their targets through various mechanisms, including hydrogen bonding and ionic interactions .
Biochemical Pathways
It’s worth noting that compounds interacting with dna gyrase can affect dna replication and transcription .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
Compounds that target dna gyrase can inhibit the enzyme’s activity, leading to the cessation of dna replication and cell death .
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine in lab experiments is its specificity. This compound has been found to selectively target cancer cells and inhibit specific enzymes and pathways in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to normal cells.
Future Directions
There are several future directions for the research of 1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine. One area of research is in the development of new cancer treatments. Studies have shown that this compound has potential as a chemotherapeutic agent and can be used in combination with other drugs to enhance their efficacy. Additionally, research is needed to determine the long-term effects of this compound on the body and to develop safer and more effective dosing strategies.
Synthesis Methods
The synthesis of 1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine can be achieved through a multistep process. The first step involves the condensation of o-phenylenediamine and 2-ethylbenzaldehyde in the presence of a catalyst. The resulting product is then reacted with ethyl iodide to form the final product.
Scientific Research Applications
1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine has been found to have potential applications in scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-13-9-5-6-10-14(13)18-17-19-15-11-7-8-12-16(15)20(17)4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZSJRNDTUOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.